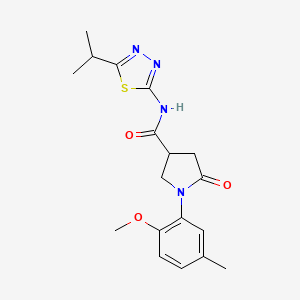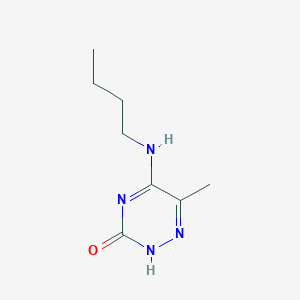
2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Vue d'ensemble
Description
"2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide" is a complex organic molecule that falls within the category of quinoxalines, a class of heterocyclic aromatic compounds with a wide range of chemical and biological properties. These compounds are of significant interest due to their diverse pharmacological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoxaline derivatives involves several key steps, starting from basic reactants to the formation of the quinoxaline core, followed by functionalization to introduce specific substituents. For instance, the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives can be achieved through the reaction of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione, which is then subjected to chlorosulfonation and further reacted with hydrazine hydrate (Festus & Craig, 2021).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including our compound of interest, is characterized by the presence of a fused two-ring system consisting of a benzene ring and a pyrazine ring. The structural analysis often involves X-ray crystallography to determine the precise arrangement of atoms and the geometry around the quinoxaline core. Intramolecular interactions, such as hydrogen bonding, can significantly influence the molecular conformation and, consequently, the compound's reactivity and properties.
Chemical Reactions and Properties
Quinoxaline derivatives undergo a variety of chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are pivotal for further derivatization and functionalization of the quinoxaline core. The chemical properties of these compounds are largely influenced by the nature of substituents attached to the quinoxaline ring, affecting their electronic distribution, stability, and reactivity.
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and the intermolecular forces present. For example, the introduction of sulfonamide groups can enhance water solubility, making these compounds more suitable for various applications, including pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of "2,3-dioxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide" and related derivatives are influenced by their functional groups. The presence of dioxo, tetrahydrofuran, and sulfonamide moieties contributes to the compound's acidity, basicity, and potential to form hydrogen bonds. These properties play a significant role in the compound's biological activity and interactions with biological targets.
Propriétés
IUPAC Name |
2,3-dioxo-N-(oxolan-2-ylmethyl)-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c17-12-13(18)16-11-6-9(3-4-10(11)15-12)22(19,20)14-7-8-2-1-5-21-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSYHXVKUXMOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxy-N-(tetrahydrofuran-2-ylmethyl)quinoxaline-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4762369.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762379.png)

![4-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4762385.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4762387.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4762413.png)
![methyl ({4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4762421.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4762430.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-phenyl-1-piperazinecarboxamide](/img/structure/B4762437.png)


